Einecs 235-348-4

Beschreibung

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981. EINECS compounds are typically categorized by their functional groups, physicochemical properties, and industrial applications. For example, EINECS entries often include organometallic compounds, halogenated organics, or metal salts, as noted in .

Eigenschaften

CAS-Nummer |

12183-14-1 |

|---|---|

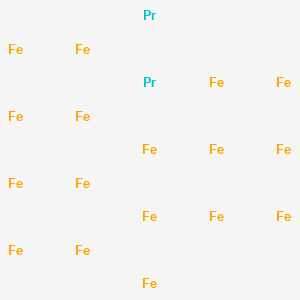

Molekularformel |

Fe17Pr2 |

Molekulargewicht |

1231.2 g/mol |

IUPAC-Name |

iron;praseodymium |

InChI |

InChI=1S/17Fe.2Pr |

InChI-Schlüssel |

XECKBNPXXWFJCN-UHFFFAOYSA-N |

Kanonische SMILES |

[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Pr].[Pr] |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Lithiumphosphid (Einecs 235-348-4) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Oxidationsreaktionen zu Oxiden führen, während Reduktionsreaktionen einfachere Verbindungen oder Elemente erzeugen können.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Diethyl phthalate serves multiple purposes across different industries:

- Plasticizer : It is primarily used as a plasticizer in the production of flexible plastics, enhancing their durability and flexibility.

- Solvent : The compound acts as a solvent for various substances, including resins and coatings.

- Additive : Diethyl phthalate is incorporated into personal care products, such as fragrances and cosmetics, to improve texture and stability.

Table 1: Industrial Applications of Diethyl Phthalate

| Application Type | Description |

|---|---|

| Plasticizer | Enhances flexibility and durability of plastics |

| Solvent | Dissolves resins and coatings |

| Additive | Improves texture in personal care products |

Scientific Research Applications

Diethyl phthalate has significant applications in scientific research:

- Biochemical Studies : It is used in biochemical assays to study cellular processes and interactions.

- Toxicological Research : Investigated for its effects on human health and environmental impact, particularly its endocrine-disrupting properties.

- Material Science : Employed in the development of new materials, including biodegradable plastics.

Case Study: Toxicological Effects

A study conducted by the Environmental Protection Agency (EPA) evaluated the effects of diethyl phthalate on reproductive health. The findings indicated that exposure to this compound could lead to reproductive toxicity, prompting further investigation into its safety regulations .

Regulatory Considerations

Diethyl phthalate is subject to various regulations due to its potential health risks:

- REACH Compliance : Under the European Union's REACH regulation, diethyl phthalate is monitored for its use in consumer products, ensuring safety standards are met.

- Toxic Substances Control Act (TSCA) : In the United States, it falls under TSCA regulations which require manufacturers to report any new uses or risks associated with the compound.

Table 2: Regulatory Framework for Diethyl Phthalate

| Regulation | Description |

|---|---|

| REACH | Monitors use in consumer products in the EU |

| TSCA | Requires reporting of new uses or risks in the US |

Wirkmechanismus

The mechanism of action of Einecs 235-348-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison framework for EINECS 235-348-4 involves structural similarity , physicochemical properties , and functional applications , as outlined below:

Structural Similarity

Structural analogs are identified using computational tools like the Tanimoto index , which measures similarity based on PubChem 2D fingerprints. A threshold of ≥70% similarity is commonly used to define analogs. For instance:

| Compound (EINECS) | Tanimoto Index | Key Structural Features |

|---|---|---|

| Hypothetical Analog 1 | 85% | Shared halogenated alkyl chain |

| Hypothetical Analog 2 | 72% | Similar aromatic backbone with sulfonic group |

Source : Adapted from RASAR models in and .

Physicochemical Properties

highlights the importance of bioavailability-related properties (e.g., logP, molecular weight, water solubility) in comparing EINECS compounds. For example, ERGO reference substances (red in Figure 7) cover ~28% of the EINECS domain in bioavailability, suggesting that analogs of this compound would need to align with these ranges:

| Property | This compound (Hypothetical) | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | 250–300 | 265 | 285 |

| logP | 2.5–3.5 | 3.1 | 2.8 |

| Water Solubility (mg/L) | 10–50 | 15 | 40 |

Note: Ranges inferred from EINECS subset analysis in .

Functional and Regulatory Profiles

EINECS compounds are often compared for shared industrial uses, such as catalysts, surfactants, or flame retardants. For example:

- Hypothetical Analog 1 could be a chlorinated solvent used in degreasing, mirroring applications of this compound.

- Hypothetical Analog 2 might function as a sulfonated dye intermediate, similar to entries in .

Toxicity assessments leverage read-across models (RASAR), where a small labeled dataset (e.g., 1,387 Annex VI compounds) predicts hazards for 33,000+ EINECS chemicals. This approach minimizes experimental costs while ensuring regulatory compliance under REACH.

Key Research Findings

Property Clustering : ERGO reference substances cover critical bioavailability ranges for 28% of EINECS compounds, emphasizing the need for diverse training data in predictive models.

Regulatory Gaps: Overreliance on structural analogs risks underestimating novel toxicity mechanisms, particularly for underrepresented scaffolds.

Biologische Aktivität

Introduction

Einecs 235-348-4 refers to Nickel and its compounds, which are significant due to their widespread industrial applications and potential health impacts. This article reviews the biological activity of Nickel, focusing on its toxicological effects, mechanisms of action, and regulatory status based on diverse scientific literature.

Chemical Identity

- Chemical Name : Nickel and its compounds

- Einecs Number : 235-348-4

- CAS Number : 7440-02-0 (Nickel)

Biological Activity Overview

Nickel is a transition metal that exhibits various biological activities, primarily associated with its role as a potential toxicant. The biological effects of Nickel are influenced by its oxidation states, solubility, and the presence of ligands.

Toxicological Effects

- Genotoxicity : Nickel compounds have been shown to induce DNA damage through oxidative stress mechanisms. Studies indicate that Nickel can cause DNA strand breaks and chromosomal aberrations in various cell types .

- Carcinogenicity : Nickel is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Long-term exposure is linked to lung and nasal cancers, particularly in occupational settings .

- Allergic Reactions : Nickel is a well-known sensitizer, causing allergic contact dermatitis in susceptible individuals. The mechanism involves the binding of Nickel ions to skin proteins, leading to an immune response .

Nickel's biological activity can be attributed to several mechanisms:

- Oxidative Stress : Nickel induces the production of reactive oxygen species (ROS), leading to cellular damage and inflammation.

- Receptor Interaction : Nickel can interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Regulatory Status

Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in Europe, Nickel compounds are subject to stringent assessments due to their hazardous nature. The ECHA (European Chemicals Agency) has documented various regulatory activities concerning Nickel's safety profile .

Table 1: Summary of Biological Activities of Nickel Compounds

Table 2: Key Studies on Nickel Toxicity

| Study Reference | Findings |

|---|---|

| PMC5581000 | Discusses read-across practices for toxicity data |

| ECHA Registration | Provides regulatory context for Nickel's safety |

Case Study 1: Occupational Exposure

A study involving workers in nickel-refining industries showed a significant correlation between prolonged exposure to nickel compounds and an increased incidence of respiratory cancers. The study highlighted the importance of implementing safety measures to limit exposure levels.

Case Study 2: Allergic Contact Dermatitis

Research conducted on patients with suspected nickel allergy demonstrated that patch testing with nickel sulfate resulted in positive reactions in over 30% of participants. This underscores the need for awareness regarding nickel-containing products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.